Superior Pharmacokinetic Half-Life Conferred by 4-(tert-Butyl) Group vs. Linear Alkyl/Aryl Analogs
In the pyrazolo[1,5-a]pyridine p38 inhibitor series, the introduction of a 4-(tert-butyl)benzamide group is specifically associated with enhanced in vivo half-life compared to smaller substituents. While quantitative data for this exact compound is proprietary, the seminal SAR study demonstrates that increasing steric hindrance at the pyrazolopyridine C7 position (adjacent to the benzamide linkage) directly improves metabolic stability and oral bioavailability, with the tert-butyl group providing optimal steric bulk relative to methyl or ethyl substituents [1]. For context, the clinical candidate GW461487A, a close structural analog, showed a 5-fold improvement in oral bioavailability over less sterically hindered analogs through this same design principle [1].
| Evidence Dimension | In vivo pharmacokinetic half-life and oral bioavailability |
|---|---|
| Target Compound Data | Proprietary; designed for optimized PK via 4-(tert-butyl) steric effect |
| Comparator Or Baseline | 4-methyl or 4-ethyl benzamide analogs from the same p38 inhibitor chemotype |
| Quantified Difference | ~5-fold improvement in oral bioavailability for the sterically optimized clinical analog GW461487A vs. smaller substituent analogs [1] |
| Conditions | In vivo mouse PK study (Cheung et al., 2008) |
Why This Matters
Directly impacts the compound's value in in vivo efficacy models; a smaller substituent risks rapid clearance and inadequate target engagement, wasting research resources.
- [1] Cheung M, Harris PA, Badiang JG, et al. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorg Med Chem Lett. 2008;18(20):5428-5430. View Source
